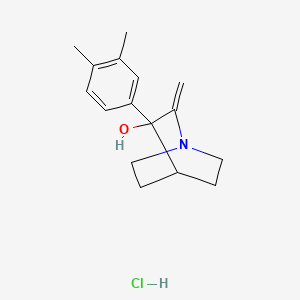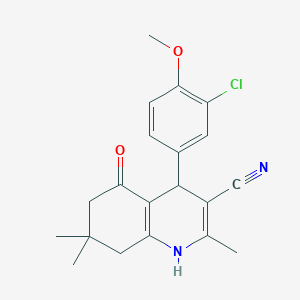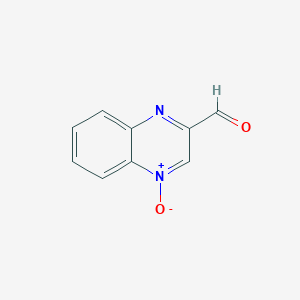
2-Methylene-3-(3,4-xylyl)-3-quinuclidinol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylene-3-(3,4-xylyl)-3-quinuclidinol hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a quinuclidine core, which is a bicyclic amine, and a methylene group attached to the 2-position. The presence of the 3,4-xylyl group adds to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylene-3-(3,4-xylyl)-3-quinuclidinol hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of quinuclidine with a suitable halide, followed by the introduction of the methylene group through a Wittig reaction. The final step often includes the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Methylene-3-(3,4-xylyl)-3-quinuclidinol hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the quinuclidine core or the methylene group.
Substitution: The aromatic ring in the 3,4-xylyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
2-Methylene-3-(3,4-xylyl)-3-quinuclidinol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Methylene-3-(3,4-xylyl)-3-quinuclidinol hydrochloride involves its interaction with specific molecular targets. The quinuclidine core can interact with receptors or enzymes, modulating their activity. The methylene and 3,4-xylyl groups may contribute to the compound’s binding affinity and specificity, influencing its overall biological effects.
相似化合物的比较
Similar Compounds
3-Hydroxy-1-methyl-2-methylene-3-(3,4-xylyl)quinuclidinium iodide: Shares a similar quinuclidine core but differs in the presence of a hydroxy group and iodide salt.
2-Methylene-3-(3,4-dimethylphenyl)-3-quinuclidinol: Similar structure with variations in the aromatic substituents.
Uniqueness
2-Methylene-3-(3,4-xylyl)-3-quinuclidinol hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its distinct structure allows for diverse applications and interactions that may not be achievable with similar compounds.
属性
CAS 编号 |
82380-45-8 |
|---|---|
分子式 |
C16H22ClNO |
分子量 |
279.80 g/mol |
IUPAC 名称 |
3-(3,4-dimethylphenyl)-2-methylidene-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride |
InChI |
InChI=1S/C16H21NO.ClH/c1-11-4-5-15(10-12(11)2)16(18)13(3)17-8-6-14(16)7-9-17;/h4-5,10,14,18H,3,6-9H2,1-2H3;1H |
InChI 键 |
RHZMNUBJUBLWEN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2(C3CCN(C2=C)CC3)O)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11998311.png)

![2-fluoro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11998325.png)


![N-(4-methylphenyl)-2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide](/img/structure/B11998344.png)


![2-Butyl-3-methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11998374.png)

![(E)-N-(4-Methylphenyl)-1-[4-(nonyloxy)phenyl]methanimine](/img/structure/B11998377.png)

![Ethyl 2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11998396.png)

